molecular formula C15H13N3O B428068 1-Methyl-3-(phenyl-hydrazono)-1,3-dihydro-indol-2-one CAS No. 15096-16-9

1-Methyl-3-(phenyl-hydrazono)-1,3-dihydro-indol-2-one

Cat. No. B428068
CAS RN: 15096-16-9
M. Wt: 251.28g/mol
InChI Key: ZZMZWWZMEDLRRF-UHFFFAOYSA-N
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Description

1-Methyl-3-(phenyl-hydrazono)-1,3-dihydro-indol-2-one (MPHDI) is an important organic compound that has been studied extensively in the past decades. It is a derivative of indol-2-one and is composed of an aromatic hydrazone and an alkyl group. MPHDI has found numerous applications in scientific research due to its versatile properties. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a fluorescent probe in biological studies.

Scientific Research Applications

I have conducted a search on the scientific research applications of “1-Methyl-3-(2-phenylhydrazono)indolin-2-one”, and while there is a wealth of information on the biological potential of indole derivatives in general, specific applications for this compound are not readily available. However, based on the known activities of similar compounds, we can infer several potential applications:

Antitubercular Activity

Given the biological activities of similar indole derivatives, this compound could be researched for its potential use in combating tuberculosis.

These inferred applications are based on the general biological activities of indole derivatives as reported in scientific literature . Further research and experimentation would be necessary to confirm these potential uses for “1-Methyl-3-(2-phenylhydrazono)indolin-2-one”.

properties

IUPAC Name

1-methyl-3-phenyldiazenylindol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-18-13-10-6-5-9-12(13)14(15(18)19)17-16-11-7-3-2-4-8-11/h2-10,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMZWWZMEDLRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666095
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Methyl-3-(2-phenylhydrazono)indolin-2-one

CAS RN

15096-16-9
Record name 1-METHYL-3-(PHENYL-HYDRAZONO)-1,3-DIHYDRO-INDOL-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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